5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole

Catalog No.
S8943671
CAS No.
351458-51-0
M.F
C11H8N4O2
M. Wt
228.21 g/mol
Availability
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5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole

CAS Number

351458-51-0

Product Name

5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole

IUPAC Name

5-nitro-3-(1H-pyrrol-2-yl)-1H-indazole

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

InChI

InChI=1S/C11H8N4O2/c16-15(17)7-3-4-9-8(6-7)11(14-13-9)10-2-1-5-12-10/h1-6,12H,(H,13,14)

InChI Key

CFAUVALBGQEKRO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]

5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by the presence of a nitro group and a pyrrole moiety. The molecular formula for this compound is C10H8N4O2C_{10}H_{8}N_{4}O_{2}, and it features a bicyclic structure that combines a five-membered pyrrole ring with a seven-membered indazole ring. The presence of the nitro group at the 5-position enhances its reactivity and biological properties, making it an important compound in medicinal chemistry.

The chemical reactivity of 5-nitro-3-(1H-pyrrol-2-yl)-1H-indazole can be attributed to its functional groups. The nitro group can undergo reduction to form amino derivatives, which are often more biologically active. Typical reactions include:

  • Reduction: The nitro group can be reduced to an amine using reducing agents like iron in acidic conditions, facilitating further functionalization.
  • Cyclization: The compound can participate in cyclization reactions with various electrophiles, leading to the formation of more complex heterocycles.
  • Substitution Reactions: The indazole ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents that can modify its biological activity.

5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole exhibits notable biological activities, particularly in pharmacology. Compounds within the indazole class have been studied for their potential as:

  • Anticancer Agents: Some derivatives show promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Indazole derivatives have been reported to possess activity against various bacterial strains.
  • Anti-inflammatory Properties: Certain studies suggest that these compounds may modulate inflammatory pathways.

The specific biological activity of 5-nitro-3-(1H-pyrrol-2-yl)-1H-indazole remains an area of active research, with ongoing studies exploring its mechanisms of action and therapeutic potential.

The synthesis of 5-nitro-3-(1H-pyrrol-2-yl)-1H-indazole can be achieved through several methods:

  • One-Pot Multicomponent Reactions: This method involves combining aromatic aldehydes, nitro compounds, and cyclic precursors in the presence of a reducing agent like iron. This approach allows for efficient synthesis without the need for isolation of intermediates .
  • Cyclization from Pyrrole Derivatives: Starting from substituted pyrroles and reacting them with nitroindazoles under acidic or basic conditions can yield the desired product.
  • Electrophilic Substitution Reactions: Indazoles can be synthesized from simpler precursors through electrophilic substitution reactions involving nitro groups.

These methods highlight the versatility of synthetic routes available for producing this compound.

5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new anticancer and antimicrobial agents.
  • Material Science: Its unique properties may allow for applications in organic electronics or as dyes.
  • Biochemical Research: Used as a tool compound to study biological pathways due to its ability to interact with various biomolecules.

Interaction studies are crucial for understanding how 5-nitro-3-(1H-pyrrol-2-yl)-1H-indazole interacts with biological targets:

  • Protein Binding Studies: These studies assess how well the compound binds to specific proteins involved in disease pathways, which is essential for drug design.
  • Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit enzymes can provide insights into its mechanism of action and therapeutic potential.

Such studies contribute significantly to elucidating its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 5-nitro-3-(1H-pyrrol-2-yl)-1H-indazole, each possessing unique properties:

Compound NameStructure FeaturesBiological Activity
5-NitroindazoleNitro group on indazoleAnticancer, antimicrobial
3-(Pyrrolidin-1-yl)indazolePyrrolidine substituentNeuroprotective effects
4-Nitro-3-(pyridinyl)indazoleNitro group on pyridineAntimicrobial
6-NitroindoleNitro group on indoleAnticancer

These compounds illustrate the diversity within the indazole family and their potential applications in drug discovery.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

228.06472551 g/mol

Monoisotopic Mass

228.06472551 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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